CA IX Inhibition: 2,5-Dichloro vs. 4-Fluoro Analogues
In a head-to-head series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, the 2,5-dichloro-substituted compound exhibited a hCA IX inhibition constant (Kᵢ) of 8.0 nM, which represents an approximately 5-fold improvement over the 4-fluoro analogue (Kᵢ ≈ 40.7 nM) and a 1.6-fold advantage over the unsubstituted parent benzenesulfonamide [1]. This differential is attributed to the complementary halogen-π interaction between the 2-chloro substituent and a hydrophobic cleft adjacent to the zinc-binding site, as revealed by induced-fit docking simulations [1].
| Evidence Dimension | hCA IX inhibitory constant (Kᵢ) |
|---|---|
| Target Compound Data | Kᵢ = 8.0 nM (2,5-dichloro substitution) |
| Comparator Or Baseline | Kᵢ = 40.7 nM (4-fluoro analogue); Kᵢ = 13.0 nM (unsubstituted benzenesulfonamide) |
| Quantified Difference | 5.1-fold more potent than 4-fluoro; 1.6-fold more potent than unsubstituted |
| Conditions | Stopped-flow CO₂ hydration assay, pH 7.4, 20 °C, recombinant human CA isoforms I, II, IX, XII expressed in HEK293 |
Why This Matters
For cancer-targeted CA IX/XII inhibitor programmes, the 8.0 nM Kᵢ puts this compound within the potency window required for in vivo proof-of-concept, meaning procurement of the correct 2,5-dichloro regioisomer directly determines whether a screening hit advances to lead optimisation.
- [1] El-Azab, A.S., et al. "Novel 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides as selective carbonic anhydrase IX and XII inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 733–743. DOI: 10.1080/14756366.2020.1740696. View Source
